6-Benzylnicotinonitrile

Description

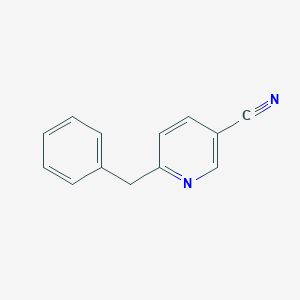

6-Benzylnicotinonitrile is a nicotinonitrile derivative featuring a benzyl group (-CH₂C₆H₅) at the 6-position of the pyridine ring. Nicotinonitrile derivatives are pivotal in medicinal chemistry and materials science due to their versatility as intermediates for synthesizing pharmaceuticals, agrochemicals, and ligands .

Properties

IUPAC Name |

6-benzylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-12-6-7-13(15-10-12)8-11-4-2-1-3-5-11/h1-7,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZBWPFKNBVYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Benzylnicotinonitrile can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This reaction typically yields nicotinonitrile derivatives in fair to good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Benzylnicotinonitrile undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include ethanol as a solvent and triethylamine as a catalyst. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Benzylnicotinonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Nicotinonitrile derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Benzylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares 6-Benzylnicotinonitrile with structurally related compounds, emphasizing substituent effects:

*Calculated based on nicotinonitrile (C₆H₄N₂, 104.10 g/mol) + benzyl group (C₇H₇, 91.13 g/mol).

Key Observations:

- Substituent Effects: Benzyl vs. Benzylthio: The sulfur atom in benzylthio derivatives increases molecular weight and may enhance nucleophilic reactivity compared to the benzyl group . Methyl/Methoxy Groups: Smaller substituents (e.g., methyl in 2-Methoxy-6-methylnicotinonitrile) reduce steric bulk, favoring synthetic accessibility .

Biological Activity

6-Benzylnicotinonitrile (6-BN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 6-BN, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-BN is characterized by the presence of a benzyl group attached to the nitrogen atom of the nicotinonitrile structure. This unique configuration contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of 6-BN is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : 6-BN has been shown to inhibit various enzymes, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies indicate that certain derivatives exhibit stronger inhibitory effects on CDK2 compared to standard compounds like 6-benzylaminopurine (BAP) .

- Receptor Modulation : The compound acts as a ligand for certain receptors, influencing cellular signaling pathways. Its structural modifications allow it to bind to active or allosteric sites on proteins, altering their activity .

Antiproliferative Properties

Research has demonstrated that 6-BN and its derivatives possess antiproliferative effects on various cancer cell lines. The compound's ability to inhibit CDK activity correlates with reduced cell proliferation in both cancerous and cytokinin-dependent plant cells .

Cytokinin Activity

6-BN exhibits cytokinin-like activity, which is essential for plant growth and development. In bioassays involving tobacco callus and wheat senescence, 6-BN derivatives showed significant cytokinin activity, indicating their potential use in agricultural applications .

Case Studies

- Cancer Treatment : A study investigated the effects of 6-BN derivatives on human cancer cell lines, revealing that some compounds demonstrated greater cytotoxicity than BAP. This suggests that structural modifications can enhance therapeutic efficacy against cancer .

- Plant Growth Regulation : In agricultural research, 6-BN was tested for its ability to promote growth in various plant species. The results indicated that certain derivatives could effectively stimulate growth processes similar to natural cytokinins .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiproliferative; Cytokinin-like | CDK inhibition; Receptor modulation |

| 6-Benzylaminopurine | Cytokinin activity | Similar receptor interactions |

| Bosutinib | Tyrosine kinase inhibition | Targeting specific kinases |

| Milrinone | Phosphodiesterase inhibition | Enhancing cardiac contractility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.